molecular formula C17H24N2O5S B5289593 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B5289593
M. Wt: 368.4 g/mol
InChI Key: UWJPJMSBKPGVAN-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrrolidine ring, a morpholine sulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the morpholine sulfonyl group, and the attachment of the phenoxy group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Sulfonyl Group: This step may involve sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Phenoxy Group: This can be done through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Morpholine Sulfonyl Compounds: Compounds with morpholine sulfonyl groups, such as morpholine-4-sulfonic acid.

    Phenoxy Compounds: Compounds with phenoxy groups, such as phenoxyacetic acid.

Uniqueness

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-14-12-15(25(21,22)19-8-10-23-11-9-19)4-5-16(14)24-13-17(20)18-6-2-3-7-18/h4-5,12H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPJMSBKPGVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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